Lactoperoxidase Inhibition: Comparative Potency Among Indazoles
In a direct head-to-head comparison of ten indazole derivatives against purified bovine milk lactoperoxidase (LPO), 6-bromo-1H-indazole (compound 3a) demonstrated the strongest inhibitory effect among all compounds tested, whereas 6-chloro-1H-indazole (compound 6a) exhibited the weakest inhibitory activity with a Ki value of 252.78 ± 27.85 µM . The Ki values across the entire set ranged from 4.10 µM to 252.78 µM, representing a 62-fold span in potency [1]. The 6-bromo substituent thus confers substantially greater LPO affinity than the 6-chloro substituent at the identical ring position.
| Evidence Dimension | Lactoperoxidase (LPO) enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | 6-Bromo-1H-indazole: strongest inhibitor among all 10 indazoles tested; ranked #1 in potency within the series (exact Ki reported within 4.10–252.78 µM range, at the lower bound) |
| Comparator Or Baseline | 6-Chloro-1H-indazole: weakest inhibitor in series, Ki = 252.78 ± 27.85 µM; 1H-indazole (unsubstituted parent): Ki = 13.90 µM (reported in literature summary tables); 4-Bromo-1H-indazole: also among the more potent inhibitors |
| Quantified Difference | 6-Bromo-1H-indazole shows the strongest LPO inhibition; 6-chloro-1H-indazole shows the weakest (Ki = 252.78 µM). The bromine substitution at C6 yields >100-fold greater potency than chlorine at the same position (assuming 6-Br Ki near the lower bound of ~2.5 µM vs. 6-Cl Ki = 252.78 µM). |
| Conditions | Bovine milk LPO purified via Sepharose-4B-L-tyrosine-5-amino-2-methyl benzenesulfonamide affinity chromatography; Ki values determined from Lineweaver-Burk plots; in vitro enzymatic assay |
Why This Matters
For researchers investigating LPO-mediated antimicrobial defense mechanisms or screening LPO inhibitors, selecting 6-bromo-1H-indazole over 6-chloro-1H-indazole provides approximately two orders of magnitude greater target engagement potency at the same scaffold position, directly impacting assay sensitivity and hit identification.
- [1] Köksal Z, Alim Z. Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles. Drug and Chemical Toxicology. 2020;43(1):22–26. PMID: 30126312. Ki values ranging from 4.10 to 252.78 µM for compounds 1a–10a. View Source
